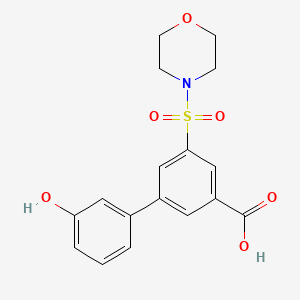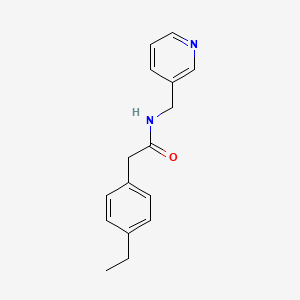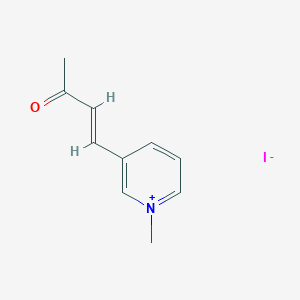![molecular formula C17H18F2N2O2 B5404295 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide](/img/structure/B5404295.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide, commonly known as DPM-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. DPM-3 belongs to the class of pyridine-based compounds and has been shown to exhibit potent biological activity in various experimental models.
科学研究应用
DPM-3 has been extensively studied for its potential applications in drug development and research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activity in various experimental models. DPM-3 has also been investigated for its potential use as a lead compound for the development of novel drugs targeting various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
The mechanism of action of DPM-3 is not fully understood. However, it is known to interact with various molecular targets such as ion channels, enzymes, and receptors. DPM-3 has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. DPM-3 has also been shown to modulate the activity of certain ion channels such as TRPV1, which are involved in pain sensation.
Biochemical and Physiological Effects:
DPM-3 has been shown to exhibit potent biochemical and physiological effects in various experimental models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. DPM-3 has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
DPM-3 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. DPM-3 has also been shown to exhibit potent biological activity in various experimental models, making it a valuable tool for drug development and research. However, DPM-3 also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
未来方向
There are several future directions for the research and development of DPM-3. One potential direction is to investigate its potential use as a lead compound for the development of novel drugs targeting various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is to investigate its potential use as an anti-inflammatory agent in various inflammatory diseases such as arthritis and asthma. Additionally, further studies are needed to investigate the mechanism of action, potential side effects, and toxicity of DPM-3.
合成方法
The synthesis of DPM-3 involves the reaction of 3-amino-2-pyridinecarboxylic acid with 2,4-difluorobenzyl bromide in the presence of a base catalyst. The resulting intermediate is then treated with 3-methylbutanoyl chloride to obtain the final product. The purity and yield of DPM-3 can be improved by using different purification techniques such as column chromatography or recrystallization.
属性
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-11(2)8-16(22)21-10-12-4-3-7-20-17(12)23-15-6-5-13(18)9-14(15)19/h3-7,9,11H,8,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPXDCBSLCACQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,4-Difluorophenoxy)pyridin-3-YL]methyl}-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404216.png)

![N-[2-(2-ethoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5404229.png)
![{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5404236.png)
![N-(3-ethyl-1-adamantyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5404241.png)
![3-cyclopropyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5404253.png)

![1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5404278.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5404291.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5404296.png)
![4-benzyl-5-(1-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404304.png)
![2-[(4-methoxy-4-phenyl-1-piperidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5404305.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5404308.png)
